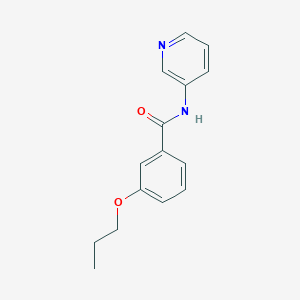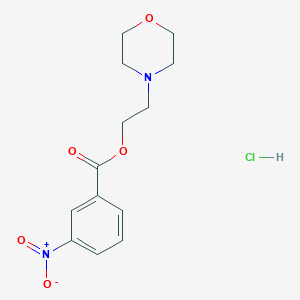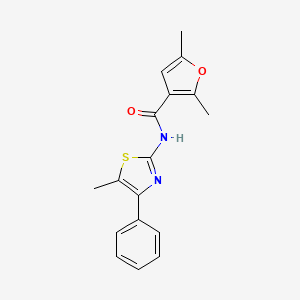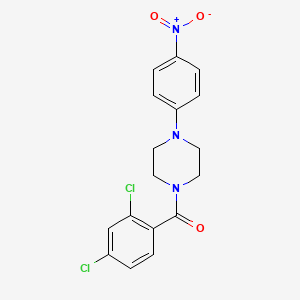
3-propoxy-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-propoxy-N-3-pyridinylbenzamide, also known as GNE-7915, is a novel small molecule inhibitor that targets the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and energy production. GNE-7915 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders.
作用機序
3-propoxy-N-3-pyridinylbenzamide exerts its pharmacological effects by inhibiting NAMPT, which is a key enzyme in the biosynthesis of NAD+. NAD+ is an essential cofactor for various cellular processes, including energy production, DNA repair, and gene expression. By inhibiting NAMPT, 3-propoxy-N-3-pyridinylbenzamide reduces the cellular levels of NAD+ and induces cellular stress, leading to cell death in cancer cells and reducing inflammation in inflammatory diseases.
Biochemical and Physiological Effects
3-propoxy-N-3-pyridinylbenzamide has been shown to induce cellular stress and reduce the cellular levels of NAD+, leading to cell death in cancer cells. In addition, 3-propoxy-N-3-pyridinylbenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues.
実験室実験の利点と制限
3-propoxy-N-3-pyridinylbenzamide has several advantages for lab experiments, including its potency and selectivity for NAMPT, its ability to induce cellular stress and reduce the cellular levels of NAD+, and its potential therapeutic applications for various diseases. However, 3-propoxy-N-3-pyridinylbenzamide also has some limitations, including its solubility and stability, which may affect its pharmacokinetics and pharmacodynamics in vivo.
将来の方向性
Several future directions for research on 3-propoxy-N-3-pyridinylbenzamide include:
1. Clinical trials to evaluate the safety and efficacy of 3-propoxy-N-3-pyridinylbenzamide in humans.
2. Studies to investigate the potential synergistic effects of 3-propoxy-N-3-pyridinylbenzamide with other anticancer agents, such as chemotherapy and radiation therapy.
3. Studies to investigate the potential use of 3-propoxy-N-3-pyridinylbenzamide as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases.
4. Studies to investigate the potential mechanisms of resistance to 3-propoxy-N-3-pyridinylbenzamide and to develop strategies to overcome resistance.
5. Studies to investigate the potential side effects of 3-propoxy-N-3-pyridinylbenzamide and to develop strategies to minimize side effects.
Conclusion
In conclusion, 3-propoxy-N-3-pyridinylbenzamide is a novel small molecule inhibitor that targets NAMPT and has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders. Further research is needed to evaluate the safety and efficacy of 3-propoxy-N-3-pyridinylbenzamide in humans and to investigate its potential therapeutic applications for other diseases.
合成法
The synthesis of 3-propoxy-N-3-pyridinylbenzamide involves several steps, including the reaction of 3-pyridinylboronic acid with 3-bromoanisole to form 3-(3-pyridinyl)anisole, which is then reacted with 4-bromo-2-chlorobenzoyl chloride to form 3-propoxy-N-3-pyridinylbenzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
3-propoxy-N-3-pyridinylbenzamide has been extensively studied in preclinical models of cancer, inflammation, and metabolic disorders. In cancer, 3-propoxy-N-3-pyridinylbenzamide has been shown to inhibit NAD+ biosynthesis and induce cell death in various cancer cell lines, including breast, lung, and prostate cancer. In addition, 3-propoxy-N-3-pyridinylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
In inflammation, 3-propoxy-N-3-pyridinylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various preclinical models of inflammatory diseases, including rheumatoid arthritis and colitis.
In metabolic disorders, 3-propoxy-N-3-pyridinylbenzamide has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes and obesity. In addition, 3-propoxy-N-3-pyridinylbenzamide has been shown to reduce hepatic steatosis and improve lipid metabolism in preclinical models of non-alcoholic fatty liver disease.
特性
IUPAC Name |
3-propoxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-9-19-14-7-3-5-12(10-14)15(18)17-13-6-4-8-16-11-13/h3-8,10-11H,2,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMRFLFXSRXSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(3,5-dimethylphenoxy)hexyl]piperidine](/img/structure/B5056407.png)




![N~1~-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5056441.png)
![(2,5-dimethylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B5056451.png)
![N-(2-cyanophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5056455.png)
![1-[3-(2,5-dimethylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B5056464.png)
![3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B5056467.png)

![N,6-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B5056485.png)
![2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium bromide](/img/structure/B5056506.png)
![6-({[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5056514.png)